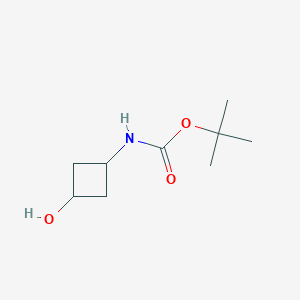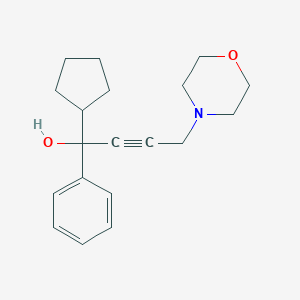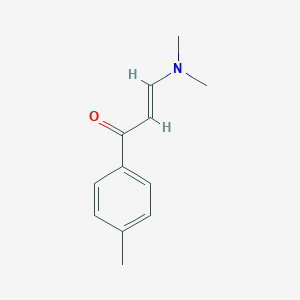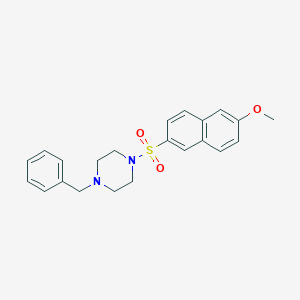
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a benzyl group, a bromine atom, and a methylbenzenesulfonyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of benzyl chloride with piperazine in the presence of a base to form 1-benzylpiperazine This can be achieved through a sulfonylation reaction, where 5-bromo-2-methylbenzenesulfonyl chloride reacts with 1-benzylpiperazine under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Although not yet approved for medical use, the compound’s structural features make it a candidate for further investigation as a potential therapeutic agent. Studies focus on its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:
Propriétés
Numéro CAS |
419537-88-5 |
|---|---|
Formule moléculaire |
C18H21BrN2O2S |
Poids moléculaire |
409.3g/mol |
Nom IUPAC |
1-benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-7-8-17(19)13-18(15)24(22,23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
IKUNLBOIDOCEDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)





